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Compound Name: 3,5-Dimethylisoxazole

Cat. No.: B1293586 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to

Selectivity

The 3,5-dimethylisoxazole scaffold is a privileged structure in modern medicinal chemistry,

serving as an effective acetyl-lysine mimic and a core component in a variety of targeted

inhibitors.[1][2] Its prevalence in inhibitors targeting diverse protein families—from epigenetic

readers like bromodomains to various protein kinases—necessitates a thorough understanding

of their cross-reactivity profiles. This guide provides a comparative analysis of the selectivity of

3,5-dimethylisoxazole-based inhibitors targeting Bromodomain and Extra-Terminal (BET)

proteins, TRAF2- and NCK-interacting kinase (TNIK), and SET and MYND domain-containing

protein 3 (SMYD3), supported by experimental data and detailed protocols.

Comparative Inhibitor Performance: Potency and
Selectivity
The inhibitory activity of 3,5-dimethylisoxazole-based compounds is highly dependent on the

substitutions around the core scaffold, which dictates binding to the primary target and potential

off-target interactions. Below, we summarize the performance of representative inhibitors for

different target classes.

BET Bromodomain Inhibitors
Compounds targeting the BET family of bromodomains, particularly BRD4, often utilize the 3,5-
dimethylisoxazole moiety to mimic the acetylated lysine recognized by these epigenetic
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readers.[1] Their selectivity is a critical aspect of their therapeutic potential, with cross-reactivity

often assessed against other bromodomain families.

Table 1: Inhibitory Activity and Selectivity of 3,5-Dimethylisoxazole-Based BET Inhibitors

Compound
Primary
Target

IC50 (nM)
vs. Primary
Target

Off-Target
IC50 (nM)
vs. Off-
Target

Selectivity
(Fold)

Compound

11h
BRD4(1) 27 BRD4(2) 180 ~6.7

Compound

39
BRD4(BD1) 3 - - -

Data sourced from multiple studies; experimental conditions may vary.[3][4]

TRAF2- and NCK-Interacting Kinase (TNIK) Inhibitors
TNIK is a serine/threonine kinase implicated in various cancers and fibrotic diseases.

INS018_055 is a novel, potent TNIK inhibitor featuring a 3,5-dimethylisoxazole core.

Table 2: Inhibitory Activity and Selectivity of a 3,5-Dimethylisoxazole-Based TNIK Inhibitor

Compound Primary Target
IC50 (nM) vs.
Primary Target

Off-Target
Panel

Result

INS018-055 TNIK 7.8 78 proteins
No significant

activity observed

Data from a preclinical characterization study. The specific components of the 78-protein panel

were not detailed in the referenced abstract.[5]

SET and MYND Domain-Containing Protein 3 (SMYD3)
Inhibitors
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SMYD3 is a lysine methyltransferase that has emerged as a therapeutic target in oncology. A

series of isoxazole amides has been developed as potent and selective SMYD3 inhibitors.

Table 3: Cross-Reactivity Profile of SMYD3 Inhibitor (Compound 49)

Compound Primary Target
IC50 (nM) vs.
Primary Target

Off-Target
Panel

Result (%
Inhibition @ 10
µM)

Compound 49 SMYD3
<10

(Biochemical)
>350 Kinases <25%

~500 (Cellular

EC50)

30 Histone

Methyltransferas

es

<12%

Data obtained from a comprehensive screening panel as detailed in the supplementary

information of the source publication. Reactions were carried out at 10 µM ATP.[2][6]

Key Signaling Pathways
Understanding the signaling context of the target protein is crucial for interpreting the biological

consequences of inhibition. Below are diagrams of the key pathways modulated by these

inhibitors.
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BET Inhibition Chromatin Regulation

Gene Transcription & Downstream Effects

3,5-Dimethylisoxazole-based
BET Inhibitor (e.g., JQ1)
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Caption: BET Bromodomain Signaling and Inhibition.
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TNIK Inhibition

Wnt Signaling Pathway

Downstream Effects

3,5-Dimethylisoxazole-based
TNIK Inhibitor (INS018_055)
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Caption: TNIK Signaling in the Wnt Pathway and its Inhibition.
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SMYD3 Inhibition RAS/MAPK Signaling Pathway

Downstream Effects

3,5-Dimethylisoxazole-based
SMYD3 Inhibitor (Cmpd 49)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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